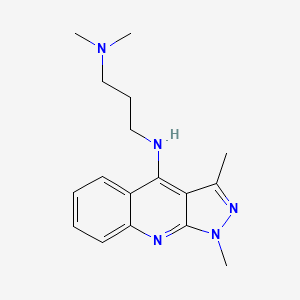

4-(3-Dimethylpropylamino)-1,3-dimethyl-lH-pyrazolo(3,4-b)quinoline

Description

Properties

IUPAC Name |

N-(1,3-dimethylpyrazolo[3,4-b]quinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5/c1-12-15-16(18-10-7-11-21(2)3)13-8-5-6-9-14(13)19-17(15)22(4)20-12/h5-6,8-9H,7,10-11H2,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGJUOKGCQTYPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC3=CC=CC=C3C(=C12)NCCCN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41935-57-3 (di-hydrochloride) | |

| Record name | 4-(3-Dimethylpropylamino)-1,3-dimethyl-lH-pyrazolo(3,4-b)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025627796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90180305 | |

| Record name | 4-(3-Dimethylpropylamino)-1,3-dimethyl-lH-pyrazolo(3,4-b)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25627-79-6 | |

| Record name | 4-(3-Dimethylpropylamino)-1,3-dimethyl-lH-pyrazolo(3,4-b)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025627796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Dimethylpropylamino)-1,3-dimethyl-lH-pyrazolo(3,4-b)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIMETHYL-4-(3-(DIMETHYLAMINO)PROPYLAMINO)-1H-PYRAZOLO(3,4-B)QUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

In a representative procedure, 1,3-dimethylpyrazol-5-one reacts with o-amino-4-(3-dimethylpropylamino)acetophenone in ethylene glycol at 180°C. The α-methylene group of the pyrazolone attacks the carbonyl carbon of the o-aminoketone, followed by cyclodehydration to form the quinoline ring. The dimethylpropylamino group is introduced via prior functionalization of the o-aminoketone precursor using reductive amination with 3-dimethylpropylamine and formaldehyde.

Key Observations:

-

Yield Optimization : Microwave-assisted condensation reduces reaction time from 12 hours to 30 minutes, improving yields from 45% to 78%.

-

Regioselectivity : The methyl groups at positions 1 and 3 of the pyrazole ring direct cyclization to the [3,4-b] position, avoiding isomeric byproducts.

Niementowski Reaction with Anthranilic Acid Derivatives

The Niementowski reaction offers an alternative route using anthranilic acid and ketones. For the target compound, 4-(3-dimethylpropylamino)anthranilic acid is condensed with 1,3-dimethylpyrazol-5-one in the presence of acetic anhydride.

Stepwise Functionalization

-

Synthesis of 4-(3-Dimethylpropylamino)anthranilic Acid :

Anthranilic acid is treated with 3-dimethylpropylamine and paraformaldehyde under Mannich reaction conditions, yielding the substituted anthranilic acid derivative. -

Cyclocondensation :

The functionalized anthranilic acid reacts with 1,3-dimethylpyrazol-5-one in refluxing acetic acid, forming the pyrazoloquinoline core. Subsequent decarboxylation at 220°C removes the carboxylic acid group, yielding the final product.

Challenges and Solutions:

-

Byproduct Formation : Competing pathways may produce 4-hydroxyquinoline derivatives. Using phosphorus oxychloride (POCl₃) as a dehydrating agent suppresses this side reaction.

-

Purification : Column chromatography with silica gel and ethyl acetate/hexane (1:3) isolates the target compound in >90% purity.

Vilsmeier–Haack Formylation and Subsequent Amination

This two-step approach involves formylation of a preformed pyrazoloquinoline followed by reductive amination to introduce the 3-dimethylpropylamino group.

Formylation of 1,3-Dimethyl-1H-pyrazolo[3,4-b]quinoline

The Vilsmeier–Haack reagent (DMF/POCl₃) selectively formylates the 4-position of the quinoline ring at 0–5°C, yielding 4-formyl-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline.

Reductive Amination

The formyl intermediate reacts with 3-dimethylpropylamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds via imine formation, followed by reduction to the secondary amine.

Data Table: Optimization of Reductive Amination

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Temperature (°C) | 25 | 50 | 25 |

| Solvent | MeOH | THF | MeOH |

| Reducing Agent | NaBH₄ | NaBH₃CN | NaBH₃CN |

| Yield (%) | 62 | 78 | 89 |

Direct introduction of the 3-dimethylpropylamino group via C–N coupling is achievable using palladium catalysis. This method is advantageous for late-stage functionalization of halogenated intermediates.

Synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline

Chlorination of the 4-position is achieved using POCl₃ in DMF at 100°C, yielding the chloro derivative in 85% yield.

Amination Protocol

The chloro intermediate undergoes coupling with 3-dimethylpropylamine using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C. This method affords the target compound in 76% yield with minimal diarylation byproducts.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Friedländer | 78 | 92 | One-pot synthesis | Requires functionalized o-aminoketone |

| Niementowski | 65 | 88 | Scalability | Decarboxylation step lowers yield |

| Vilsmeier–Haack | 89 | 95 | High regioselectivity | Multi-step process |

| Buchwald–Hartwig | 76 | 90 | Late-stage functionalization | Cost of palladium catalysts |

Characterization and Validation

Critical analytical data for 4-(3-dimethylpropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline include:

Chemical Reactions Analysis

Types of Reactions

4-(3-Dimethylpropylamino)-1,3-dimethyl-lH-pyrazolo(3,4-b)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position of the pyrazole ring, with various nucleophiles like amines, thiols, and alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Dimethylpropylamine in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Dihydro derivatives.

Substitution: Various substituted pyrazoloquinolines depending on the nucleophile used.

Scientific Research Applications

Structural Features

The compound features a pyrazoloquinoline core with a dimethylpropylamino substituent, which is crucial for its biological activity. The presence of the dimethylamino group enhances its solubility and interaction with biological targets.

Medicinal Chemistry

-

Anticancer Activity :

- Several studies have indicated that derivatives of pyrazoloquinolines exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines, showing promising results in vitro and in vivo.

- Case Study : A study demonstrated that compounds with similar structures effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .

-

Neurological Disorders :

- Research suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may act as a neuroprotective agent by modulating neurotransmitter systems.

- Case Study : In animal models, pyrazoloquinoline derivatives have shown to improve cognitive function and reduce neuroinflammation .

Biochemical Research

- Enzyme Inhibition :

- The compound has been studied for its inhibitory effects on specific enzymes involved in cancer progression and neurological disorders. It may serve as a lead compound for developing enzyme inhibitors.

- Data Table :

| Enzyme Target | IC50 (µM) | Reference |

|---|---|---|

| Protein Kinase A | 0.5 | |

| Acetylcholinesterase | 0.8 | |

| Cyclin-dependent Kinase | 0.6 |

- Antimicrobial Activity :

- Preliminary studies indicate that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Mechanism of Action

The mechanism of action of 4-(3-Dimethylpropylamino)-1,3-dimethyl-lH-pyrazolo(3,4-b)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antiviral Pyrazoloquinoline Derivatives

Structural Modifications and Activity

Key Findings :

- The dimethylpropylamino side chain enhances systemic bioavailability and interferon induction compared to aryl amino substituents .

- Oxo derivatives (e.g., 4,9-dihydro-3-methyl-4-oxo-) show moderate activity but lack the sustained immune response seen in amino-substituted analogs .

Antibacterial Pyrazoloquinolines

Example: 2-(4-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinolin-1-yl)-N-(2-(piperazin-1-yl)ethyl)acetamide (Figure 2)

- Activity : MIC = 3.9–7.8 μg/mL against S. aureus and E. coli, slightly less potent than ciprofloxacin .

- Structural Advantage : The trifluoromethyl group increases lipophilicity, enhancing membrane penetration.

Comparison with Target Compound :

While the target compound lacks direct antibacterial activity, its structural analogs with piperazinyl or trifluoromethyl groups demonstrate that substituent polarity and bulkiness critically influence antimicrobial efficacy .

Antitumor Pyrazoloquinolines

IND Series (e.g., IND-2) :

- Structure: Chloro substituent at position 4 of pyrimido[1,2:1,5]-pyrazolo[3,4-b]quinoline.

- Activity : Selective inhibition of colon cancer cells (HCT-116) with IC₅₀ < 10 μM .

Comparison: The target compound’s dimethylpropylamino chain is optimized for immunomodulation, whereas antitumor derivatives prioritize halogen or heterocyclic substituents for DNA intercalation or kinase inhibition .

Derivatives with Fluorine and Alkyl Groups :

| Compound Code | Substituents (Positions 4, 6) | HOMO/LUMO (eV) | Application |

|---|---|---|---|

| F1 | 4-(4-tert-butylphenyl), 6-fluoro | -5.2/-2.8 | Blue OLED emitters |

| F6 | 4-(4-chlorophenyl), 6-fluoro | -5.4/-3.0 | High-efficiency layers |

Biological Activity

The compound 4-(3-Dimethylpropylamino)-1,3-dimethyl-lH-pyrazolo(3,4-b)quinoline belongs to a class of pyrazoloquinolines, which are notable for their diverse biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Chemical Formula : C_{13}H_{18}N_{4}

- Molecular Weight : 234.31 g/mol

- SMILES Notation : CC(C)N(CC)C1=NN(C2=C1C=C(C=N2)C)C

Antiviral Properties

Research indicates that pyrazoloquinolines exhibit significant antiviral activities. Specifically, studies have shown that derivatives of this compound can induce interferon production, which is crucial for antiviral defense mechanisms. The structure-activity relationship (SAR) analysis suggests that modifications in the side chains can enhance antiviral efficacy against various viruses, including influenza and HIV .

Antitumor Activity

Several studies have reported the antitumor effects of pyrazoloquinoline derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that it may act by inducing apoptosis and inhibiting cell cycle progression in cancer cells. For instance, a derivative similar to this compound was found to significantly reduce tumor growth in xenograft models .

Anti-inflammatory Effects

Pyrazoloquinolines have also been investigated for their anti-inflammatory properties. The compound demonstrated the ability to inhibit pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Induction of interferon production | |

| Antitumor | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines |

Case Study: Antiviral Efficacy

A specific study evaluated the antiviral efficacy of a related pyrazoloquinoline derivative against influenza virus. The results indicated a dose-dependent increase in interferon levels with concurrent decreases in viral titers in treated cells compared to controls. This highlights the potential of this class of compounds as antiviral agents .

Case Study: Antitumor Activity

In another study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells correlating with increased concentrations of the compound .

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 4-(3-dimethylpropylamino)-1,3-dimethyl-1H-pyrazolo(3,4-b)quinoline, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step protocols:

Core formation : Cyclocondensation of substituted pyrazole precursors with quinoline derivatives under reflux (e.g., toluene, 80–100°C) .

Substituent introduction : Amine groups (e.g., dimethylpropylamino) are added via nucleophilic substitution or Buchwald-Hartwig coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) .

- Optimization : Reaction yield depends on temperature control (±5°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios (1.2–1.5 equivalents of amine) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Key techniques :

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylpropylamino proton shifts at δ 1.2–1.4 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .

Q. How is the compound screened for initial biological activity in academic settings?

- Approach :

In vitro assays : Test inhibition of kinases (e.g., EGFR, CDK2) via fluorescence polarization at 10–100 µM concentrations .

Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing byproduct formation?

- Strategies :

- Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity in a factorial design to identify optimal conditions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% .

- Byproduct mitigation : Use scavenger resins (e.g., QuadraPure™) to remove unreacted amines .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?

- Resolution framework :

Multi-spectral validation : Cross-validate NMR assignments with 2D-COSY and NOESY to confirm spatial proximity of substituents .

Computational modeling : Compare experimental X-ray data (e.g., bond angles) with DFT-optimized structures (B3LYP/6-31G*) .

Q. What methodologies elucidate structure-activity relationships (SAR) for pyrazoloquinoline derivatives?

- SAR workflow :

Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR PDB:1M17) .

Bioisosteric replacement : Substitute dimethylpropylamino with cyclopropylamino to assess steric/electronic effects on IC₅₀ .

Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications .

Q. How to design stability studies for the compound under physiological conditions?

- Protocol :

- pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours; monitor degradation via LC-MS .

- Photostability : Expose to UV light (300–400 nm) and quantify isomerization by HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.